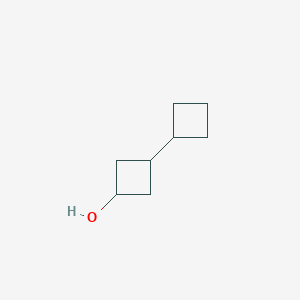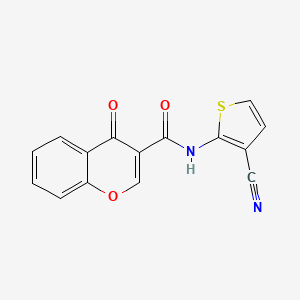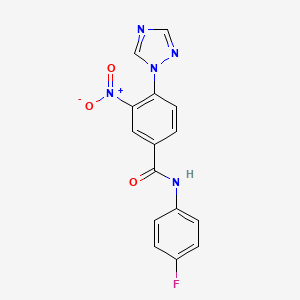
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a complex organic compound featuring a fluorophenyl group, a nitro group, and a triazole ring
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its target through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against human cancer cell lines . This suggests that the compound may have a similar cytotoxic effect, leading to the death of cancer cells.
Action Environment
It’s known that various internal and external factors can influence the action of anticancer drugs . These factors may include the genetic makeup of the individual, the presence of other drugs, and the individual’s diet and lifestyle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide typically involves multi-step reactions. One common method includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Triazole Formation: Cyclization reaction to form the triazole ring.
Amidation: Formation of the carboxamide group.
These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
科学的研究の応用
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly as potential antimicrobial and anticancer agents.
Materials Science: Incorporated into polymers and materials with specific properties such as luminescence and conductivity.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as intermediates in various chemical processes.
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in cancer treatment, also containing a triazole ring.
Uniqueness
N-(4-fluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the nitro group and triazole ring contribute to its reactivity and potential biological activity .
特性
IUPAC Name |
N-(4-fluorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O3/c16-11-2-4-12(5-3-11)19-15(22)10-1-6-13(14(7-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPWQMUVUCTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3,4-dichlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2817028.png)
![N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide](/img/structure/B2817030.png)
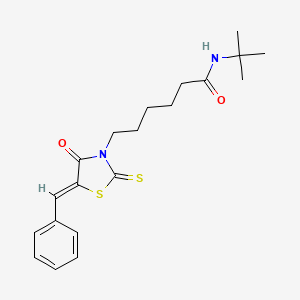
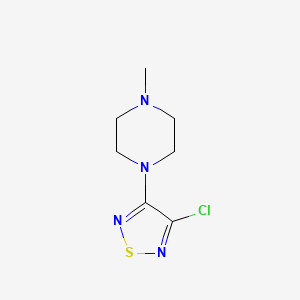
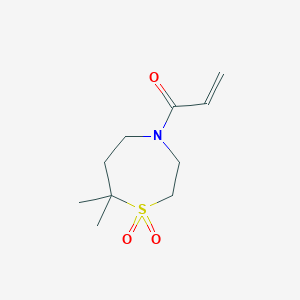
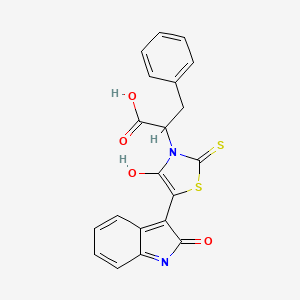
![6-Cyclopropyl-2-{[1-(2-phenylacetyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2817042.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2817043.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)
![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)
![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2817048.png)
